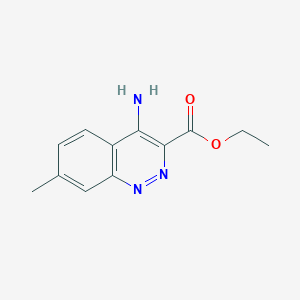![molecular formula C13H17NO3 B14257605 2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde CAS No. 220090-92-6](/img/structure/B14257605.png)
2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde core substituted with a hydroxy group, a methyl group, and a morpholin-4-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde typically involves the reaction of 2-Hydroxy-5-methylbenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction is usually carried out in an ethanol solution under reflux conditions for about an hour. The resulting solution is then left to crystallize, yielding the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydroxy and methyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various reagents can be used depending on the specific substitution reaction desired.
Major Products
Oxidation: 2-Hydroxy-5-methylbenzoic acid.
Reduction: 2-Hydroxy-5-methylbenzyl alcohol.
Substitution: Products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxy and morpholin-4-ylmethyl groups may play a role in its biological activity by facilitating interactions with enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-5-methylbenzaldehyde: Similar structure but lacks the morpholin-4-ylmethyl group.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure with a methoxy group instead of a methyl group.
3-Methyl-5-(morpholin-4-yl)pyridin-2-amine: Contains a morpholin-4-yl group but has a pyridine ring instead of a benzaldehyde core .
Uniqueness
2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde is unique due to the presence of both the hydroxy and morpholin-4-ylmethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
220090-92-6 |
|---|---|
Fórmula molecular |
C13H17NO3 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
2-hydroxy-5-methyl-3-(morpholin-4-ylmethyl)benzaldehyde |
InChI |
InChI=1S/C13H17NO3/c1-10-6-11(13(16)12(7-10)9-15)8-14-2-4-17-5-3-14/h6-7,9,16H,2-5,8H2,1H3 |
Clave InChI |
WKIIOSJTGLRQBE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C=O)O)CN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Naphthalenol, 2,2'-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-](/img/structure/B14257530.png)


![1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene](/img/structure/B14257560.png)

![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14257566.png)


![Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]-](/img/structure/B14257582.png)
![2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan](/img/structure/B14257586.png)
![2-[4-Phenyl-2-(phenylethynyl)but-1-en-3-yn-1-yl]naphthalene](/img/structure/B14257593.png)
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI)](/img/structure/B14257597.png)
![Methyl 3-fluoro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14257602.png)
![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol](/img/structure/B14257614.png)
